molecular formula C12H17BrClNO B1466533 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219964-50-7

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1466533
CAS No.: 1219964-50-7
M. Wt: 306.62 g/mol
InChI Key: CDHGZCUTYTXCNI-UHFFFAOYSA-N
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Description

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride: is a chemical compound with the molecular formula C12H17BrClNO. It is a versatile material used in scientific research due to its unique structure, which allows for diverse applications ranging from organic synthesis to drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:

    Formation of 4-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using bromine in the presence of a catalyst.

    Etherification: The 4-bromobenzyl alcohol is then reacted with pyrrolidine in the presence of a base to form 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe for studying biological pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(2-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

Uniqueness

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride is unique due to the position of the bromine atom on the benzyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(4-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGZCUTYTXCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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